Welcome to the BenchChem Online Store!
molecular formula C10H18O2 B8289003 2-(4-Methyl-4-pentenyl)-2-methyl-1,3-dioxolane

2-(4-Methyl-4-pentenyl)-2-methyl-1,3-dioxolane

Cat. No. B8289003
M. Wt: 170.25 g/mol
InChI Key: VZUGAJIKBVMJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04188328

Procedure details

To a slurry of methyl triphenylphosphonium bromide (218 g) in anhydrous tetrahydrofuran (1.8 l) cooled to 0° C. is added 1.6 M n-butyllithium (270 ml) and2.6 M n-butyl lithium (37.5 ml). After stirring for 1 hour, 6,6-ethylenedioxy-heptane-2-one (91.3 g) in anhydrous tetrahydrofuran (200 ml) is added dropwise and the mixture stirred for 1.5 hours at room temperature. The reaction mixtures is then filtered and the filter cake washed with ether. The solent is removed via distillation at atmospheric pressure. The crude residue is purified via vacuum distillation to give 6,6-ethylenedioxy-2-methyl-hept-1-ene (33.95 g, 38%) bp 75°@15 mm; nmr (CDCl3,δ), 1.32 (s, 3H, ##STR53## 1.7 (s, 3H, CH3 --C=), 3.92 (s, 4H, OCH2CH2O), 4.67 (bs, 2H, ##STR54##
Quantity
270 mL
Type
reactant
Reaction Step One
Quantity
37.5 mL
Type
reactant
Reaction Step Two
Quantity
91.3 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
218 g
Type
catalyst
Reaction Step Four
Quantity
1.8 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])CCC.[CH2:6]1[CH2:17][O:16][C:8]([CH3:15])([CH2:9][CH2:10][CH2:11][C:12](=O)[CH3:13])[O:7]1>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O1CCCC1>[CH2:6]1[CH2:17][O:16][C:8]([CH3:15])([CH2:9][CH2:10][CH2:11][C:12]([CH3:1])=[CH2:13])[O:7]1 |f:2.3|

Inputs

Step One
Name
Quantity
270 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
37.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
91.3 g
Type
reactant
Smiles
C1OC(CCCC(C)=O)(C)OC1
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
218 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.8 L
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for 1.5 hours at room temperature
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The reaction mixtures
FILTRATION
Type
FILTRATION
Details
is then filtered
WASH
Type
WASH
Details
the filter cake washed with ether
CUSTOM
Type
CUSTOM
Details
The solent is removed via distillation at atmospheric pressure
DISTILLATION
Type
DISTILLATION
Details
The crude residue is purified via vacuum distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1OC(CCCC(=C)C)(C)OC1
Measurements
Type Value Analysis
AMOUNT: MASS 33.95 g
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.